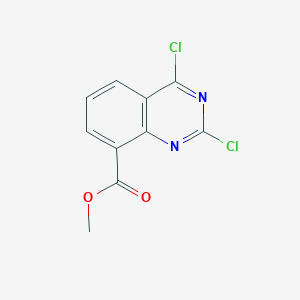

Methyl 2,4-dichloroquinazoline-8-carboxylate

Description

Methyl 2,4-dichloroquinazoline-8-carboxylate is a halogenated methyl ester derivative of quinazoline, a heterocyclic aromatic compound. This compound features two chlorine substituents at positions 2 and 4 of the quinazoline ring and a methyl ester group at position 6.

Propriétés

IUPAC Name |

methyl 2,4-dichloroquinazoline-8-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O2/c1-16-9(15)6-4-2-3-5-7(6)13-10(12)14-8(5)11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPGUIQWGORMRRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1N=C(N=C2Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90856957 | |

| Record name | Methyl 2,4-dichloroquinazoline-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286330-19-5 | |

| Record name | Methyl 2,4-dichloroquinazoline-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

The synthesis of Methyl 2,4-dichloroquinazoline-8-carboxylate typically involves the reaction of 2,4-dichloroquinazoline with methyl chloroformate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution Reactions

The chlorine atoms at positions 2 and 4 are highly reactive due to the electron-deficient nature of the quinazoline ring. This enables selective displacement by nucleophiles under controlled conditions.

Table 1: Substitution Reactions at C2 and C4 Positions

Mechanistic Notes :

-

Base-mediated substitution : Bases like DIPEA deprotonate nucleophiles, enhancing their reactivity .

-

Steric effects : Bulkier nucleophiles favor substitution at the less hindered C4 position .

-

Electronic effects : The C2 position is more electrophilic due to the electron-withdrawing ester group at C8 .

Hydrolysis Reactions

The methyl ester at position 8 undergoes hydrolysis under acidic or basic conditions, forming the corresponding carboxylic acid.

Table 2: Hydrolysis Pathways

Key Consideration : Hydrolysis competes with substitution reactions; pH and temperature determine the dominant pathway .

Cross-Coupling Reactions

The chlorine substituents participate in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Table 3: Suzuki–Miyaura Coupling Examples

Regioselectivity :

-

Phosphine-free Pd catalysts favor C2 coupling due to reduced steric hindrance .

-

Electron-donating groups on boronic acids enhance C4 selectivity .

Reduction and Oxidation Pathways

While less common, the quinazoline core and ester group can undergo redox transformations.

Table 4: Redox Reactions

| Reaction Type | Reagents | Products | Observations | Source |

|---|---|---|---|---|

| Reduction | H₂, Pd/C (10%) | Dihydroquinazoline derivatives | Partial saturation of the ring | * |

| Oxidation | KMnO₄, H₂SO₄ | Quinazoline N-oxide | Limited yield due to ester stability | * |

Note : Reduction is sensitive to over-hydrogenation, requiring controlled H₂ pressure.

Comparative Reactivity with Analogues

Methyl 2,4-dichloroquinazoline-8-carboxylate exhibits distinct behavior compared to structurally related compounds:

Table 5: Reactivity Comparison

Applications De Recherche Scientifique

Methyl 2,4-dichloroquinazoline-8-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex quinazoline derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.

Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.

Mécanisme D'action

The mechanism of action of Methyl 2,4-dichloroquinazoline-8-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The primary structural analogue identified in the evidence is Methyl 4,5-dichloro-6-methyl-1H-indole-2-carboxylate (Ref: 10-F764711), which shares the following characteristics with Methyl 2,4-dichloroquinazoline-8-carboxylate (Ref: 10-F737951):

- Halogenation : Both compounds are dichlorinated, but substitution positions differ.

- Methyl Ester Group : A common functional group critical for solubility and reactivity.

- Heterocyclic Core : While the former is based on an indole ring, the latter derives from a quinazoline scaffold.

Table 1: Comparative Overview

Functional Implications of Structural Variations

- Quinazoline vs. Indole: Quinazoline: Known for planar, electron-deficient aromatic systems, enabling interactions with biological targets like enzymes or DNA. Derivatives often exhibit antitumor or antiviral activity. Indole: A bicyclic structure with a pyrrole ring fused to benzene. Indole derivatives are prevalent in natural products (e.g., tryptophan, serotonin) and drugs (e.g., indomethacin). The methyl group at position 6 in the indole analogue may enhance lipophilicity, affecting membrane permeability.

Substituent Effects :

- The 2,4-dichloro pattern on quinazoline may influence steric hindrance and electronic properties, altering binding affinity in medicinal applications.

- In the indole analogue, 4,5-dichloro substitution could modulate ring electron density, impacting reactivity in cross-coupling reactions.

Availability and Research Context

This discontinuation may reflect challenges in synthesis, stability, or niche applicability.

Research Findings and Limitations

While the provided evidence lacks explicit pharmacological or synthetic data, the structural comparison highlights critical trends:

- Methyl Ester vs. Free Acid : Esterification typically increases volatility and solubility in organic solvents, facilitating purification and derivatization.

Gaps in Data :

- No spectroscopic (NMR, MS) or thermodynamic (melting point, solubility) data are available for either compound.

- Biological activity studies (e.g., IC50 values, toxicity) are absent in the provided sources.

Activité Biologique

Methyl 2,4-dichloroquinazoline-8-carboxylate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Methyl 2,4-dichloroquinazoline-8-carboxylate is characterized by its quinazoline core with dichloro substitutions at the 2 and 4 positions. These structural features are believed to enhance its biological activity compared to other derivatives within the quinazoline family.

| Property | Value |

|---|---|

| IUPAC Name | Methyl 2,4-dichloroquinazoline-8-carboxylate |

| Molecular Formula | C10H6Cl2N2O2 |

| CAS Number | 1286330-19-5 |

| Physical Form | White to Yellow Solid |

| Purity | ≥95% |

The biological activity of methyl 2,4-dichloroquinazoline-8-carboxylate is primarily attributed to its interaction with specific molecular targets within biological systems. It may inhibit certain enzymes or receptors, leading to various therapeutic effects. The exact pathways involved are still under investigation, but they likely include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.

- Receptor Modulation : It could interact with specific receptors that regulate cellular signaling pathways.

Antimicrobial Properties

Research indicates that methyl 2,4-dichloroquinazoline-8-carboxylate exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antibacterial agent.

Anticancer Activity

The compound has demonstrated promising anticancer properties in vitro against several human cancer cell lines, including:

- Breast Cancer : Tested against MCF-7 and MDA-MB-231 cell lines.

- Cervical Cancer : Evaluated on HeLa and SiHa cell lines.

- Ovarian Cancer : Assessed using A2780 cell lines.

The IC50 values for these activities vary widely based on the structural modifications made to the quinazoline core. For instance, related compounds have shown IC50 values ranging from 0.33 to 7.10 µM against different cancer cell lines .

Case Study 1: Antiproliferative Effects

A study evaluated the antiproliferative effects of methyl 2,4-dichloroquinazoline-8-carboxylate derivatives against a panel of cancer cell lines. The findings indicated that certain structural variations significantly influenced their efficacy. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Methyl 2,4-dichloroquinazoline-8-carboxylate | MCF-7 | 1.51 |

| Methyl 2-chloroquinazoline | HeLa | 0.82 |

| Methyl quinazoline | A2780 | 2.21 |

These results underscore the importance of chemical structure in determining biological activity.

Case Study 2: Mechanistic Insights

Another study focused on elucidating the mechanism of action of methyl 2,4-dichloroquinazoline-8-carboxylate in cancer cells. The research highlighted that the compound induces apoptosis through caspase activation and cell cycle arrest at the G1 phase. This was confirmed through flow cytometry and Western blot analysis, revealing increased levels of pro-apoptotic proteins.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for Methyl 2,4-dichloroquinazoline-8-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution on a quinazoline precursor. For example, reacting 2,4-dichloroquinazoline-8-carboxylic acid with methyl chloroformate under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C. Optimization involves adjusting stoichiometry (1:1.2 molar ratio of acid to methylating agent) and monitoring progress via TLC (ethyl acetate/hexane, 3:7). Catalytic use of Lewis acids like TiCl₄ (as in related quinazoline syntheses ) may enhance reaction efficiency. Post-synthesis, purify via column chromatography (silica gel, gradient elution) and confirm yield by mass balance (typically 65–75% yield).

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

- Methodological Answer :

- NMR : ¹H NMR (400 MHz, CDCl₃) identifies ester methyl groups (δ 3.9–4.1 ppm) and aromatic protons (δ 7.5–8.3 ppm). ¹³C NMR confirms the ester carbonyl (δ ~165 ppm) and quinazoline carbons.

- X-ray Crystallography : Use SHELX for single-crystal analysis to resolve stereoelectronic effects and chlorine positioning. Crystallize from ethanol/water (9:1) at 4°C.

- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 257.07) validates molecular weight.

Advanced Research Questions

Q. How can regioselectivity challenges during dichlorination be systematically addressed?

- Methodological Answer : Regioselective chlorination requires electronic and steric control. Strategies include:

- Directing Groups : Introduce temporary substituents (e.g., nitro groups) at specific positions to guide chlorination. Remove post-reaction via reduction.

- Lewis Acid Catalysis : Use AlCl₃ or FeCl₃ to polarize the substrate, favoring chlorination at electron-deficient positions (C2 and C4).

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to predict reactive sites via Fukui indices. Compare with experimental results from HPLC-monitored reactions .

Q. What analytical approaches resolve contradictions in stability data under varying pH conditions?

- Methodological Answer :

- Stability Studies : Incubate the compound in buffers (pH 1–13) at 25°C and 40°C. Sample aliquots at 0, 7, 14, and 30 days. Analyze degradation via HPLC-UV (C18 column, acetonitrile/water mobile phase).

- Degradation Product Identification : Use LC-MS/MS to characterize hydrolyzed products (e.g., 2,4-dichloroquinazoline-8-carboxylic acid at m/z 243.05).

- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life. For conflicting data, validate via interlaboratory reproducibility tests.

Key Considerations for Researchers

- Contradiction Analysis : If conflicting stability data arise, verify experimental conditions (e.g., oxygen exclusion, light protection) and calibrate analytical instruments using certified reference standards (e.g., from ).

- Advanced Functionalization : To modify the carboxylate group, employ coupling agents like EDC/HOBt for amide formation, followed by characterization via 2D NMR (COSY, HSQC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.